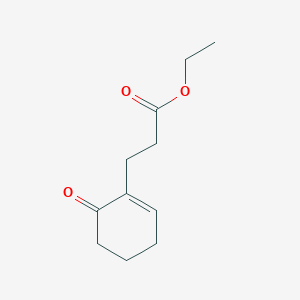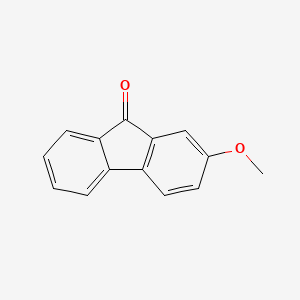![molecular formula C7H3F2N3O2 B8775882 1H-Pyrrolo[2,3-b]pyridine, 4,5-difluoro-3-nitro-](/img/structure/B8775882.png)
1H-Pyrrolo[2,3-b]pyridine, 4,5-difluoro-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of fluorine and nitro groups in its structure enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4,5-difluoro-3-nitro- typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted pyridine, the introduction of fluorine atoms can be achieved through halogen exchange reactions, followed by nitration to introduce the nitro group. The final cyclization step forms the pyrrolo[2,3-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Applications De Recherche Scientifique
4,5-Difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Explored for its therapeutic potential due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4,5-difluoro-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. For example, it has been studied as a fibroblast growth factor receptor (FGFR) inhibitor, where it binds to the active site of the receptor, inhibiting its activity and thereby affecting cell proliferation and survival pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group, which affects its reactivity and biological activity.
3-Nitro-1H-pyrrolo[2,3-b]pyridine:
Uniqueness
4,5-Difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both fluorine and nitro groups, which confer distinct reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H3F2N3O2 |
|---|---|
Poids moléculaire |
199.11 g/mol |
Nom IUPAC |
4,5-difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H3F2N3O2/c8-3-1-10-7-5(6(3)9)4(2-11-7)12(13)14/h1-2H,(H,10,11) |
Clé InChI |
SPGCMKRVEAQIME-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C(=CN=C2N1)F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-(methylsulfonyl)benzo[d]oxazole](/img/structure/B8775822.png)
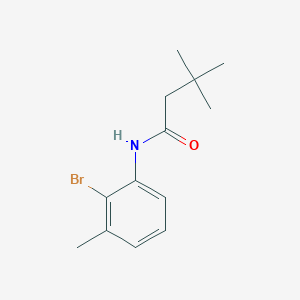
![Propanoic acid, 2,2-dimethyl-, (5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl ester](/img/structure/B8775837.png)
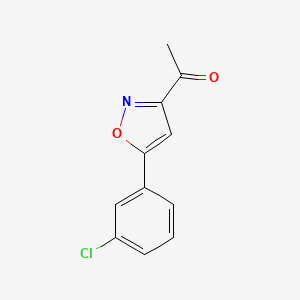
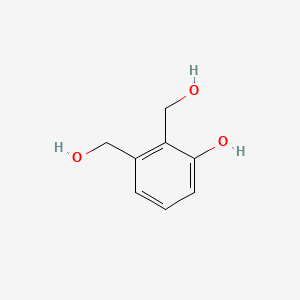
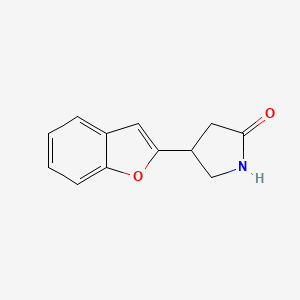
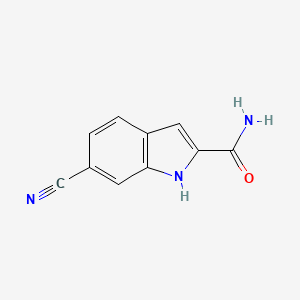
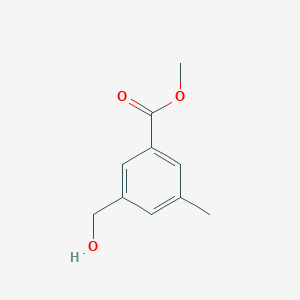
![Acetonitrile, (1,2,4-triazolo[4,3-a]pyridin-3-ylthio)-](/img/structure/B8775876.png)
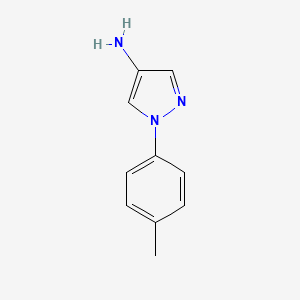
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(5-oxazolyl)-](/img/structure/B8775900.png)
